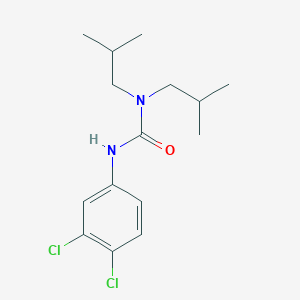
N'-(3,4-dichlorophenyl)-N,N-diisobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is a chemical compound belonging to the urea class It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isobutyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3,4-dichloroaniline+isobutyl isocyanate→N’-(3,4-dichlorophenyl)-N,N-diisobutylurea
Industrial Production Methods
In industrial settings, the production of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate.
化学反应分析
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenylureas.
科学研究应用
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
相似化合物的比较
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): A widely used herbicide with a similar structure but different substituents on the nitrogen atoms.
Propanil (N-(3,4-dichlorophenyl)propanamide): Another herbicide with a similar chlorophenyl group but different functional groups.
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisobutylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. Its isobutyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C15H22Cl2N2O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
InChI 键 |
SEGBSAKPBQBQAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


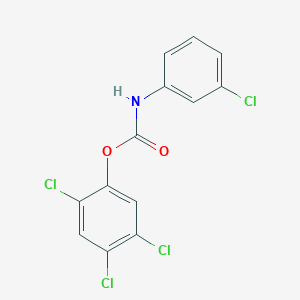
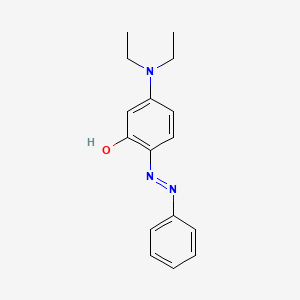
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
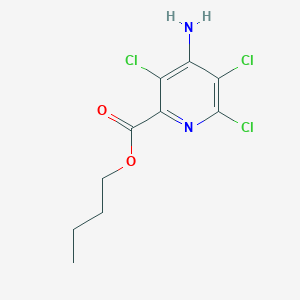

![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)
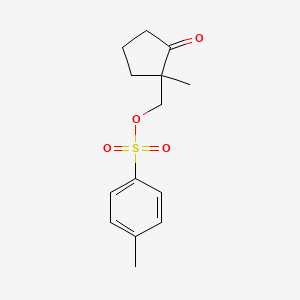
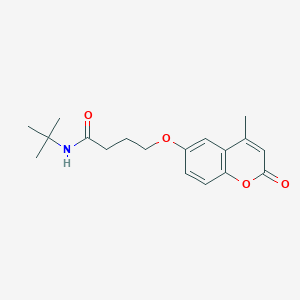
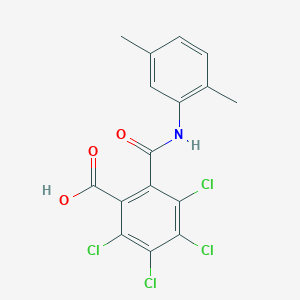
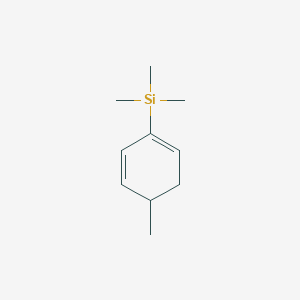
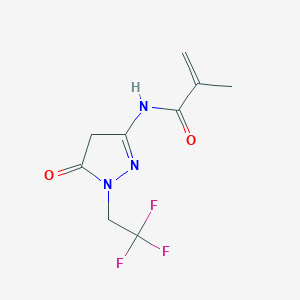
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
